molecular formula C12H6N2OS2 B14670328 5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzoxazole CAS No. 51299-38-8

5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzoxazole

Cat. No.: B14670328
CAS No.: 51299-38-8
M. Wt: 258.3 g/mol
InChI Key: BWXDQXUHRQAXFG-UHFFFAOYSA-N
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Description

Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- is a heterocyclic compound that features a benzoxazole core with an isothiocyanate group and a thienyl substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various reagents. For Benzoxazole, 5-isothiocyanato-2-(2-thienyl)-, the synthesis can be achieved through the reaction of 2-aminophenol with thiourea at elevated temperatures, followed by further reactions with appropriate reagents to introduce the isothiocyanate and thienyl groups .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed to enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can result in the formation of various substituted benzoxazole derivatives .

Scientific Research Applications

Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions with biological targets, such as enzymes and receptors, leading to modulation of their activity. The isothiocyanate group is known for its ability to react with nucleophiles, which can result in the inhibition of key biological processes .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    Benzisoxazole: A related compound with an isoxazole ring instead of an oxazole ring.

    Thiazole: Another heterocyclic compound with a sulfur atom in the ring.

Uniqueness

Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- is unique due to the presence of both the isothiocyanate and thienyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry .

Properties

CAS No.

51299-38-8

Molecular Formula

C12H6N2OS2

Molecular Weight

258.3 g/mol

IUPAC Name

5-isothiocyanato-2-thiophen-2-yl-1,3-benzoxazole

InChI

InChI=1S/C12H6N2OS2/c16-7-13-8-3-4-10-9(6-8)14-12(15-10)11-2-1-5-17-11/h1-6H

InChI Key

BWXDQXUHRQAXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)N=C=S

Origin of Product

United States

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